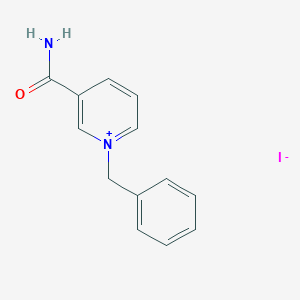

1-Benzyl-3-carbamoylpyridin-1-ium iodide

Description

Properties

Molecular Formula |

C13H13IN2O |

|---|---|

Molecular Weight |

340.16 g/mol |

IUPAC Name |

1-benzylpyridin-1-ium-3-carboxamide;iodide |

InChI |

InChI=1S/C13H12N2O.HI/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H |

InChI Key |

YTLBETDXAXQVCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[I-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Benzyl-3-carbamoylpyridin-1-ium iodide serves as a versatile building block in the synthesis of complex organic molecules. Its pyridinium structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The iodide ion can facilitate nucleophilic attacks, enabling the formation of new carbon-nitrogen or carbon-carbon bonds.

- Formation of Heterocycles : This compound can be utilized in the construction of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

The compound's ability to act as a catalyst in enantioselective synthesis has also been documented, showcasing its potential in producing chiral intermediates essential for drug development.

Pharmaceutical Research

The biological activity of this compound has been the subject of extensive research. Key applications include:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes by forming covalent bonds with their active sites. This mechanism is critical for developing therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

- Receptor Modulation : The structural characteristics of this compound allow it to interact with biological receptors, potentially modulating their activity. This interaction is significant for drug design aimed at influencing neurotransmitter systems or other signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the practical applications and effectiveness of this compound:

Case Study 1: Enzyme Interaction Analysis

A study investigated the interaction of this compound with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The compound was shown to inhibit AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Synthesis of Chiral Compounds

Research demonstrated the use of this compound as a catalyst in synthesizing chiral 1,4-dihydropyridines. The reaction conditions were optimized to achieve high enantioselectivity, highlighting the compound's role in producing pharmacologically relevant molecules .

Comparison with Similar Compounds

Pyridinium vs. Imidazolium Salts

Pyridinium and imidazolium salts share cationic heterocyclic cores but differ in electronic and steric properties:

Key Findings :

Heterocyclic Core Variations

Comparison with saturated heterocycles and alternative aromatic systems:

Key Findings :

- Rigidity vs. Flexibility : Pyridinium’s aromatic core offers rigidity, favoring planar interactions (e.g., π-stacking), whereas piperidine derivatives (e.g., ) are flexible, influencing binding in biological systems .

- Halogen Reactivity : Bromopyridines (e.g., 2-bromopyridine, ) undergo nucleophilic substitution, suggesting that the iodide in the target compound may participate in similar reactions .

Counterion and Solubility Trends

The iodide counterion’s role compared to other anions:

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the direct alkylation of nicotinamide (3-carbamoylpyridine) with benzyl bromide in acetonitrile under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the benzyl electrophile, forming the quaternary ammonium salt. A 1.5:1 molar ratio of benzyl bromide to nicotinamide ensures complete conversion, as excess alkylating agent compensates for potential side reactions.

Optimized Protocol

-

Combine nicotinamide (1.0 equiv, 10 mmol) and benzyl bromide (1.5 equiv, 15 mmol) in anhydrous MeCN (0.5 M concentration).

-

Reflux at 82°C for 18 hours under nitrogen atmosphere.

-

Cool to 0°C and precipitate the product by adding cold diethyl ether.

-

Filter the solid, wash with ether, and dry under vacuum.

-

Purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to obtain a beige solid (79% yield).

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 82°C |

| Time | 18 hours |

| Solvent | Anhydrous MeCN |

| Yield | 79% |

| Purity (HPLC) | >98% |

Aqueous-Phase Synthesis with Composite Catalysts

Patent-Based Approach

A Chinese patent (CN103435541A) discloses an eco-friendly method using benzyl chloride, nicotinic acid, and sodium hydroxide in water. The protocol replaces toxic organic solvents with aqueous media and employs a dual catalyst system:

-

Catalyst: K₂CO₃/Na₂CO₃ (5–10 wt%) + tetrabutylammonium bromide (1–3 wt%)

-

Buffer: Sodium bicarbonate (pH 8.5–9.0)

Stepwise Procedure

-

Dissolve NaOH (1.2 equiv) in deionized water (0.5 L/mol).

-

Add nicotinic acid (1.0 equiv) at 50–60°C until fully dissolved.

-

Introduce K₂CO₃ (5 wt%) and tetrabutylammonium bromide (2 wt%).

-

Dropwise add benzyl chloride (1.5 equiv) over 1 hour at 70–80°C.

-

Stir for 2 hours, cool, and extract with ethyl acetate.

-

Concentrate under reduced pressure to yield a yellow liquid (90–92% yield).

Advantages:

-

Eliminates halogenated solvents

-

Scalable to kilogram batches

-

Reduced energy input (70–80°C vs. reflux)

Imidazole-Mediated Carbamoylation

Two-Step Activation Strategy

A recent PMC study describes a novel route using 1,1'-carbonyldiimidazole (CDI) to activate the carbamoyl group prior to quaternization:

Step 1:

Nicotinamide reacts with CDI in dichloromethane to form a reactive N-carbamoylimidazole intermediate.

Step 2:

Methyl iodide (1.5 equiv) in MeCN effects quaternization at room temperature, followed by fluoride-mediated cleavage to yield the target compound.

Critical Parameters

| Variable | Optimal Range |

|---|---|

| CDI Equiv | 1.1 |

| Methyl Iodide Equiv | 1.5 |

| Reaction Time | 24 hours |

| Purification | Silica chromatography (PE/EtOAc 20:1) |

| Yield | 93% |

Mechanistic Insight:

The imidazole acts as a transient leaving group, facilitating nucleophilic attack by the benzyl electrophile. This method avoids high temperatures but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Alkylation | 79% | >98% | Moderate | $$$$ |

| Aqueous Catalytic | 90% | 90–92% | High | $$ |

| Imidazole-Mediated | 93% | >99% | Low | $$$$$ |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl-3-carbamoylpyridin-1-ium iodide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing aminopyridine derivatives with benzyl halides in polar solvents like methanol or ethanol (50–60°C, 2–5 hours) is a common approach . Purification typically involves recrystallization from ethanol or methanol, followed by vacuum drying. Purity optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry to minimize side products, and using inert atmospheres to prevent oxidation. Characterization via H/C NMR and elemental analysis is critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for initial characterization of this compound?

- Methodological Answer :

- Spectroscopy : H NMR (in DMSO-d6 or CDCl3) identifies benzyl and pyridinium proton environments, while IR spectroscopy confirms carbamoyl (C=O, ~1650–1700 cm) and quaternary ammonium (~3200 cm) groups .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation. Data collection at 291 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., R factor < 0.05) resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking) . Programs like SHELXTL or OLEX2 integrate SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as overlapping reflections or ambiguous space-group assignments?

- Methodological Answer : Overlapping reflections in powder diffraction (common in tetragonal systems) require high-resolution SC-XRD or complementary techniques like synchrotron radiation. For ambiguous space groups, use SHELXT to automate space-group determination by testing Laue symmetry and systematic absences . If twinning is suspected, refine data with SHELXL’s TWIN/BASF commands. Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency between structural and solution-state properties .

Q. What strategies optimize synthetic yield and crystal quality for structural studies of pyridinium iodide derivatives?

- Methodological Answer :

- Yield Optimization : Increase alkyl halide reactivity by using freshly distilled reagents. Solvent selection (e.g., ethanol vs. DMF) influences reaction kinetics and byproduct formation.

- Crystal Quality : Slow evaporation of ethanolic solutions promotes large, defect-free crystals. Incorporating π-π interactions (e.g., benzyl/pyridine stacking) stabilizes crystal packing, as seen in related structures . Preferential axis alignment during data collection minimizes absorption errors.

Q. How should safety protocols be designed given limited toxicological data for this compound?

- Methodological Answer : Assume potential toxicity based on structural analogs (e.g., pyridinium salts). Implement strict PPE (gloves, goggles, lab coats) and work in fume hoods. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent iodide release. Waste disposal must comply with halogenated waste regulations. Toxicity screening (e.g., Ames test) is recommended before large-scale use .

Q. What methodological approach is recommended when structural data conflicts with spectroscopic or computational predictions?

- Methodological Answer :

- Re-examine Data Collection : Ensure XRD data completeness (>95% to 0.8 Å resolution) and correct for absorption/radiation damage. For NMR, confirm solvent purity and temperature stability.

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to compare experimental vs. optimized geometries. Discrepancies in bond angles may indicate crystal packing effects.

- Multi-Technique Correlation : Use Hirshfeld surface analysis (CrystalExplorer) to identify non-covalent interactions missed in refinement. Cross-check with IR/Raman spectra for vibrational mode consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.